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molecular formula C16H10Cl2IN3O2 B8300427 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((6-chloro-3-pyridinyl)methoxy)-4-iodo- CAS No. 122322-23-0

3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((6-chloro-3-pyridinyl)methoxy)-4-iodo-

Cat. No. B8300427
M. Wt: 474.1 g/mol
InChI Key: ZZFOENAIFUEYJP-UHFFFAOYSA-N
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Patent
US04910201

Procedure details

The procedures in Synthesis Example 2 were repeated by using 3.3 g (7.2 m mol) of 2-(4-chlorophenyl)-4,5-diiodo-3(2H)-pyridazinone, 1.1 g (7.7 m mol) of 6-chloro-3-pyridine-methanol, 0.4 g of potassium hydroxide and 80 ml of N,N-dimethylformamide to give 2.1 g of the intended product. (recrystallized from benzene)
Name
2-(4-chlorophenyl)-4,5-diiodo-3(2H)-pyridazinone
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[C:12]([I:15])=[C:11](I)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[Cl:17][C:18]1[N:23]=[CH:22][C:21]([CH2:24][OH:25])=[CH:20][CH:19]=1.[OH-].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[C:12]([I:15])=[C:11]([O:25][CH2:24][C:21]3[CH:22]=[N:23][C:18]([Cl:17])=[CH:19][CH:20]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-(4-chlorophenyl)-4,5-diiodo-3(2H)-pyridazinone
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C(C1=O)I)I
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedures in Synthesis Example 2

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C(C1=O)I)OCC=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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